5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione
Description
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is a pyrimidine derivative characterized by a 2,4-dione core substituted with a phenyl group at position 5 and a 3-phenylpropyl chain at position 1. This structure confers distinct physicochemical properties, including increased lipophilicity due to the aromatic substituents.
Properties
CAS No. |
13345-02-3 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O2/c22-18-17(16-11-5-2-6-12-16)14-21(19(23)20-18)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,14H,7,10,13H2,(H,20,22,23) |
InChI Key |
JWBKMBTZFKSJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Urea Formation and Malonyl Chloride Condensation
One documented method for synthesizing related pyrimidine-2,4-dione derivatives involves a two-step process:
Step 1: Formation of Urea Intermediate
Phenethylamine (or substituted phenethylamines) reacts with phenethyl isocyanate to form a urea intermediate. This reaction is typically conducted under controlled conditions to ensure high yield and purity.Step 2: Cyclization with Malonyl Chloride
The urea intermediate undergoes condensation with malonyl chloride, facilitating cyclization to form the pyrimidine-2,4-dione ring system with the desired substituents at N-1 and C-5 positions.
This method has been successfully applied to synthesize 1,3-diphenethylbarbiturate analogs and can be adapted for 5-phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione by selecting appropriate starting amines and aryl substituents.
Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds
Another advanced approach involves palladium-catalyzed α-arylation reactions of cyclic β-dicarbonyl compounds. This method allows the introduction of aryl groups at the α-position of β-dicarbonyl precursors, which can be cyclized subsequently into pyrimidine-2,4-dione derivatives.
Catalyst and Ligand System: Pd(t-Bu3P)2 combined with Xphos ligand has been identified as effective in promoting the coupling reaction with high conversion rates.
Base and Solvent Optimization: Cs2CO3 in refluxing 1,4-dioxane has been found to provide the fastest reaction rates and highest yields.
Workup and Purification: After completion, the reaction mixture is cooled, extracted, and purified through column chromatography to isolate the target compound.
This methodology is particularly useful for synthesizing 5-aryl-substituted pyrimidine-2,4-diones with diverse functional groups, including the phenylpropyl substituent at N-1.
Parallel Synthesis and Substituent Variation
Parallel synthesis techniques have been employed to generate libraries of pyrimidine-2,4-dione derivatives with varying R groups at different positions (R1, R2, R3). By modifying reaction solvents, temperatures, and reagent stoichiometry, precursors for urea compounds are obtained with high yields and scalability.
The precursor urea intermediates react with different amines to yield a variety of N-substituted pyrimidine derivatives without further purification.
Subsequent modifications at other positions (e.g., R3) are achieved through Knoevenagel condensations or reactions with substituted malonic acids to introduce sp2 or sp3 hybridized groups on the pyrimidine ring.
This approach can be adapted to synthesize 5-phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione by selecting 3-phenylpropyl amine as the nucleophile in the urea formation step.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Urea formation | Phenethylamine + Phenethyl isocyanate | High | Controlled temperature and solvent critical |
| Cyclization with malonyl chloride | Malonyl chloride, reflux in suitable solvent | High | Forms pyrimidine-2,4-dione core |
| Pd-catalyzed α-arylation | Pd(t-Bu3P)2, Xphos, Cs2CO3, 1,4-dioxane reflux | 85-95 | Fast reaction (30 min to 12 h), high selectivity |
| Parallel synthesis | Variation of amines and malonic acid derivatives | Variable | Allows diverse substitution patterns |
Summary of Research Findings
The preparation of 5-phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione relies heavily on the formation of urea intermediates followed by cyclization with malonyl derivatives.
Transition metal-catalyzed α-arylation provides a powerful tool for introducing aryl groups selectively and efficiently.
Reaction conditions such as choice of base, solvent, temperature, and catalyst system significantly influence yield and purity.
Parallel synthesis techniques facilitate rapid generation of analog libraries, useful for structure-activity relationship studies.
Purification typically involves standard chromatographic methods after aqueous workup.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The phenyl and phenylpropyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
5-Phenylpyrimidine-2,4-diamine ()
- Structure: Replaces the 2,4-dione with diamino groups.
- Properties: The electron-rich diamino groups increase basicity (pKa ~6–8) compared to the electron-withdrawing dione (pKa ~9–11).
N1-Alkyl/Aryl Substitutions
1-Propyl Derivatives ( and )
- 5-(4-Phenylphenyl)-1-propyl-hexahydropyrido[2,3-d]pyrimidine-2,4-dione (): Structure: Bicyclic hexahydropyrido ring fused to pyrimidine-2,4-dione, with a propyl group at N1 and biphenyl at C3. Properties: Higher molecular weight (363.5 g/mol) and rigidity due to the fused ring system.
- 3-Prop-2-enyl-5-propyl-1H-pyrimidine-2,4-dione () :
Fluorinated Analogs
FMAU ()
- Structure: 5-Methyl-2,4-dione with a 2′-fluoro-arabinofuranosyl sugar at N1.
- Properties : The fluorinated sugar improves metabolic stability and cellular uptake via nucleoside transporters. LogP is lower (~0.8) due to the hydrophilic sugar moiety.
- Applications : Used as a thymidine analog in antiviral and PET imaging studies .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
Synthetic Flexibility : N1-alkylation (e.g., propyl or phenylpropyl) is a common strategy to modulate steric and electronic effects, as seen in and .
Functional Group Reactivity : Allyl groups () offer sites for further derivatization, whereas phenyl groups enhance stability and π-stacking in medicinal chemistry .
Biological Activity
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with phenyl and propyl groups, which contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate cellular signaling pathways, which can lead to:
- Antitumor Activity : Inhibition of cancer cell proliferation by interfering with signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
Antitumor Activity
Research indicates that 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione exhibits notable antitumor properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.42 |
| A431 (Epidermal) | 0.93 |
| L1210 (Leukemia) | 1.25 |
These results suggest that the compound is particularly effective against breast cancer cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce inflammation markers in cell cultures. The mechanism involves inhibition of the NF-kB pathway, which is crucial for the expression of inflammatory cytokines.
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione on MDA-MB-231 cells. The compound was found to induce apoptosis through activation of caspase pathways, leading to programmed cell death .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a promising therapeutic role in inflammatory diseases.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione?
To enhance synthesis efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design. For instance, factorial design (e.g., 2^k factorial) can systematically evaluate variables like temperature, solvent polarity, and catalyst loading, minimizing trial-and-error approaches . Computational tools such as density functional theory (DFT) predict transition states and intermediates, guiding experimental condition selection . Post-synthesis, validate purity via HPLC or NMR, referencing protocols similar to those in pharmacopeial assays .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
Adopt a multi-modal approach:
- Synthesis derivatives : Modify substituents on the phenyl or propyl groups (e.g., halogenation, alkyl chain elongation) .
- In silico modeling : Use molecular docking to assess binding affinity with target proteins (e.g., enzymes in neurological pathways).
- In vitro assays : Pair computational predictions with enzyme inhibition studies (e.g., IC₅₀ determination) to validate hypotheses .
Q. What analytical techniques are critical for characterizing this compound?
- Structural elucidation : Combine ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm backbone integrity and substituent placement.
- Purity assessment : Utilize reversed-phase HPLC with UV detection, employing ammonium acetate buffer (pH 6.5) for method standardization .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles .
Q. What safety protocols are essential when handling this compound?
While specific toxicity data may be limited, adopt general pyrimidine-derivative precautions:
- Use fume hoods and PPE (gloves, lab coats) to minimize exposure.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Document first-aid measures (e.g., eye irrigation with saline) as per SDS guidelines .
Advanced Research Questions
Q. How can conflicting pharmacological data for this compound be resolved?
Contradictions in bioactivity results (e.g., varying IC₅₀ values across studies) require:
- Methodological audit : Compare assay conditions (e.g., cell lines, solvent vehicles, incubation times) to identify variables influencing outcomes .
- Dose-response revalidation : Replicate experiments using standardized protocols (e.g., OECD guidelines) and apply statistical tools like ANOVA to assess reproducibility .
- Meta-analysis : Aggregate published data to identify trends or outliers, adjusting for publication bias .
Q. What strategies are effective for elucidating the compound’s reaction mechanism in catalytic systems?
- Kinetic isotope effects (KIE) : Substitute hydrogen with deuterium at suspected reactive sites to probe rate-determining steps.
- In situ spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate formation during reactions.
- Computational dynamics : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways under varying conditions .
Q. How can researchers design experiments to investigate the compound’s degradation products?
- Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via LC-MS/MS.
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track bond cleavage patterns during hydrolysis/oxidation .
- Environmental fate modeling : Use QSAR models to predict biodegradation pathways in soil/water systems .
Q. What advanced reactor designs improve scalability for this compound’s synthesis?
- Microreactor systems : Enhance heat/mass transfer for exothermic reactions, reducing side-product formation.
- Membrane reactors : Integrate separation processes (e.g., nanofiltration) to continuously remove byproducts, improving yield .
- Flow chemistry : Optimize residence time and reagent stoichiometry for multi-step syntheses, referencing CRDC subclass RDF2050112 for reactor fundamentals .
Methodological Considerations
- Data interpretation : Align experimental outcomes with ontological frameworks (e.g., mechanistic vs. empirical models) to ensure findings address the original research hypothesis .
- Controlled variables : Use Design of Experiments (DoE) software (e.g., Minitab) to manage interactions between >5 variables, reducing confounding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
